molecular formula C11H9NO2 B3151197 4-Methylquinoline-8-carboxylic acid CAS No. 70585-53-4

4-Methylquinoline-8-carboxylic acid

Cat. No.: B3151197
CAS No.: 70585-53-4
M. Wt: 187.19 g/mol
InChI Key: QXIYMAYIEOSSJE-UHFFFAOYSA-N
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Description

4-Methylquinoline-8-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry The compound this compound is characterized by a quinoline ring system with a methyl group at the 4th position and a carboxylic acid group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinoline-8-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which combines 2-aminobenzaldehyde with a carbonyl compound under acidic or basic conditions . Another method is the Pfitzinger reaction, which involves the condensation of isatin with a ketone in an alkaline medium .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids as reaction media . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Methylquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with functional groups such as hydroxyl, nitro, and sulfonic acid groups.

Scientific Research Applications

Medicinal Chemistry

4-Methylquinoline-8-carboxylic acid has shown potential in the development of pharmaceutical agents due to its antimicrobial, antimalarial, and anticancer properties. Quinoline derivatives are known for their ability to inhibit key enzymes involved in various biological processes.

  • Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting tubulin polymerization. For instance, it has demonstrated IC₅₀ values of around 20 µM against MCF-7 (breast cancer) cells and 25 µM against A549 (lung cancer) cells.

Biological Research

The compound is utilized as a fluorescent probe for biological imaging, allowing researchers to visualize cellular processes in real-time. It also plays a role in enzyme inhibition studies, aiding in the understanding of metabolic pathways and the development of new therapeutic strategies.

Industrial Applications

In industry, this compound is employed in the production of dyes and pigments due to its stable aromatic structure. Its derivatives are also used in organic light-emitting diodes (OLEDs), enhancing electronic devices' performance.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal highlighted the effectiveness of this compound derivatives against multiple cancer cell lines. The mechanism involved interference with tubulin dynamics, leading to cell cycle arrest and apoptosis.

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound could inhibit enzymes involved in nucleic acid biosynthesis, providing insights into its potential as an antibacterial agent. The inhibition was quantified using enzyme assays, showcasing its effectiveness against specific bacterial strains .

Comparison with Similar Compounds

Uniqueness: 4-Methylquinoline-8-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the quinoline ring. This dual functionalization enhances its chemical reactivity and broadens its range of applications compared to other quinoline derivatives .

Biological Activity

4-Methylquinoline-8-carboxylic acid is a derivative of quinoline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, as well as its potential applications in medicinal chemistry.

This compound is characterized by the presence of a methyl group at the 4-position and a carboxylic acid group at the 8-position of the quinoline ring. This structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline, including this compound, exhibit significant antimicrobial properties. A study evaluated various quinoline derivatives against Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that this compound showed promising activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Compound MIC (µg/mL) Target Organism
This compound50-100Staphylococcus aureus
This compound75-150Escherichia coli
Other derivativesVariesVarious pathogens

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One investigation focused on its effects on various cancer cell lines, including H460 (lung cancer) and MKN-45 (gastric cancer). The compound exhibited cytotoxic effects with IC50 values below 10 µM, indicating strong selectivity towards cancer cells while sparing normal cells .

Case Study: Cytotoxicity in Cancer Cell Lines

A comparative analysis was conducted on the cytotoxicity of various quinoline derivatives:

Compound IC50 (µM) Cell Line
This compound<10H460
Other derivatives>10Various

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH assay. Results indicated that this compound effectively scavenged free radicals, with an inhibition percentage of approximately 40% at a concentration of 5 mg/L. This suggests its potential use as an antioxidant agent in therapeutic applications .

The biological activities of this compound can be attributed to several mechanisms:

  • Antimicrobial Action : Disruption of bacterial cell membrane integrity.
  • Anticancer Activity : Induction of apoptosis in cancer cells through the activation of caspase pathways.
  • Antioxidant Mechanism : Reduction of oxidative stress by neutralizing free radicals.

Properties

IUPAC Name

4-methylquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-5-6-12-10-8(7)3-2-4-9(10)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIYMAYIEOSSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001294282
Record name 4-Methyl-8-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70585-53-4
Record name 4-Methyl-8-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70585-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-8-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylquinoline-8-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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